Cas no 1809838-07-0 (6-bromo-2-methyl-2H-indazol-4-ol)

6-bromo-2-methyl-2H-indazol-4-ol Chemical and Physical Properties
Names and Identifiers
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- 6-bromo-2-methyl-2H-indazol-4-ol
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- Inchi: 1S/C8H7BrN2O/c1-11-4-6-7(10-11)2-5(9)3-8(6)12/h2-4,12H,1H3
- InChI Key: NQWDGCJMQLZHFC-UHFFFAOYSA-N
- SMILES: N1=C2C(C(O)=CC(Br)=C2)=CN1C
6-bromo-2-methyl-2H-indazol-4-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6838-100MG |
6-bromo-2-methyl-2H-indazol-4-ol |
1809838-07-0 | 95% | 100MG |
¥ 1,603.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6838-1G |
6-bromo-2-methyl-2H-indazol-4-ol |
1809838-07-0 | 95% | 1g |
¥ 6,402.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6838-1g |
6-bromo-2-methyl-2H-indazol-4-ol |
1809838-07-0 | 95% | 1g |
¥1319.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6838-500mg |
6-bromo-2-methyl-2H-indazol-4-ol |
1809838-07-0 | 95% | 500mg |
¥923.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6838-25.0g |
6-bromo-2-methyl-2H-indazol-4-ol |
1809838-07-0 | 95% | 25.0g |
¥13190.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6838-250.0mg |
6-bromo-2-methyl-2H-indazol-4-ol |
1809838-07-0 | 95% | 250.0mg |
¥527.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6838-500.0mg |
6-bromo-2-methyl-2H-indazol-4-ol |
1809838-07-0 | 95% | 500.0mg |
¥923.0000 | 2024-07-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6838-250MG |
6-bromo-2-methyl-2H-indazol-4-ol |
1809838-07-0 | 95% | 250MG |
¥ 2,560.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6838-5G |
6-bromo-2-methyl-2H-indazol-4-ol |
1809838-07-0 | 95% | 5g |
¥ 19,206.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ6838-100mg |
6-bromo-2-methyl-2H-indazol-4-ol |
1809838-07-0 | 95% | 100mg |
¥329.0 | 2024-04-23 |
6-bromo-2-methyl-2H-indazol-4-ol Related Literature
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
Additional information on 6-bromo-2-methyl-2H-indazol-4-ol
Introduction to 6-bromo-2-methyl-2H-indazol-4-ol (CAS No. 1809838-07-0) and Its Emerging Applications in Chemical Biology
6-bromo-2-methyl-2H-indazol-4-ol, identified by its Chemical Abstracts Service (CAS) number 1809838-07-0, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the indazole family, a class of molecules known for their broad spectrum of pharmacological applications. The presence of both bromine and methyl substituents in its structure enhances its reactivity, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The indazole core of 6-bromo-2-methyl-2H-indazol-4-ol is a fused bicyclic system consisting of a benzene ring and a pyrrole ring. This structural motif is commonly found in numerous bioactive molecules, including anticancer agents, antimicrobial compounds, and neuroprotective agents. The bromine atom at the 6-position and the methyl group at the 2-position contribute to the compound's versatility, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, which can lead to the development of novel therapeutic agents.
Recent advancements in the field of medicinal chemistry have highlighted the importance of indazole derivatives in addressing various diseases. For instance, studies have demonstrated that indazole-based compounds can modulate key biological pathways involved in cancer progression. The brominated indazoles, in particular, have shown promise as inhibitors of tyrosine kinases, which are critical enzymes in signal transduction pathways that drive tumor growth and metastasis. 6-bromo-2-methyl-2H-indazol-4-ol has been investigated as a potential lead compound in this context, with preliminary studies suggesting its ability to inhibit the activity of several oncogenic kinases.
In addition to its anticancer potential, 6-bromo-2-methyl-2H-indazol-4-ol has been explored for its antimicrobial properties. The indazole scaffold is known to interact with bacterial enzymes and cellular components, disrupting essential metabolic processes. Research has indicated that modifications at the 2-position and 6-position of indazole derivatives can significantly enhance their antimicrobial efficacy. The methyl group in 6-bromo-2-methyl-2H-indazol-4-ol may contribute to increased binding affinity to bacterial targets, making it a promising candidate for developing new antibiotics.
The synthesis of 6-bromo-2-methyl-2H-indazol-4-ol involves multi-step organic transformations that highlight the compound's synthetic utility. One common synthetic route begins with the condensation of 2-aminothiophene with glyoxal derivatives, followed by bromination and methylation steps to introduce the characteristic substituents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have further refined the synthesis of this compound, allowing for greater control over regioselectivity and yield optimization.
The pharmacological evaluation of 6-bromo-2-methyl-2H-indazol-4-ol has revealed several interesting properties. In vitro studies have shown that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as a starting point for structure-based drug design. Additionally, its interaction with biological targets has been investigated using computational methods such as molecular docking. These studies have provided insights into how the bromine and methyl groups influence binding affinity and specificity, guiding further modifications to enhance therapeutic efficacy.
Recent clinical trials have begun exploring the use of indazole derivatives in treating neurological disorders. The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. While 6-bromo-2-methyl-2H-indazol-4-ol has not yet been tested in humans, preclinical studies suggest that it may modulate neurotransmitter systems involved in cognitive function and motor control.
The chemical biology community continues to leverage 6-bromo-2-methyl-2H-indazol-4-ol as a tool for understanding complex biological processes. Its unique structural features make it an excellent probe for studying enzyme mechanisms and cellular signaling pathways. By employing this compound in biochemical assays, researchers can gain insights into how small molecules interact with biological systems, ultimately leading to more effective drug development strategies.
Looking ahead, the future prospects for 6-bromo-2-methyl-2H-indazol-4-ol are promising. Continued research will focus on optimizing its synthetic routes, expanding its pharmacological profile through structure-based drug design, and exploring new therapeutic applications. As our understanding of biological pathways grows, compounds like 6-bromo-2-methylindazolo[3',2':1,8]quinoxalin]-4(9h)-one will play an increasingly important role in addressing some of the most challenging diseases faced by humanity.
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